1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide
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Overview
Description
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole moiety linked to a pyridinium ion, with tetrafluoroboranuide as the counterion. The combination of these functional groups imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide typically involves the reaction of benzotriazole with pyridine derivatives under specific conditions. One common method includes the use of a suitable base to deprotonate the benzotriazole, followed by nucleophilic substitution with a pyridinium salt. The reaction is often carried out in an organic solvent such as acetonitrile or dimethylformamide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems. The use of high-throughput screening and process analytical technology ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form coordination complexes with metal ions, enhancing its catalytic activity. Additionally, the pyridinium ion can interact with biological membranes, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand used in click chemistry.
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: A benzotriazole derivative with applications in material science.
Uniqueness
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium tetrafluoroboranuide is unique due to its combination of benzotriazole and pyridinium functionalities, which impart distinct reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)benzotriazole;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N4.BF4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;2-1(3,4)5/h1-9H,10H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINQGASDILSVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BF4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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